(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile
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Description
(2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.39. The purity is usually 95%.
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Biological Activity
The compound (2Z)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)prop-2-enenitrile (CAS Number: 320423-13-0) is a novel organic molecule characterized by its unique structural features, including an imidazole ring and a methoxyphenyl moiety. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C16H17N3OS |
Molar Mass | 299.39 g/mol |
Density | 1.13±0.1 g/cm³ (Predicted) |
Boiling Point | 498.0±55.0 °C (Predicted) |
pKa | 3.01±0.25 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The ethylsulfanyl group can form interactions with thiol groups in enzymes, potentially inhibiting their activity.
- Metal Ion Binding : The imidazole ring may chelate metal ions, influencing metalloprotein functions.
- Membrane Interaction : The phenylprop-2-enenitrile moiety can alter cellular membrane properties, affecting signal transduction pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains and fungi due to their ability to disrupt cell membrane integrity.
Anticancer Activity
Recent studies have explored the anticancer potential of imidazole-based compounds. The compound has been evaluated for its ability to induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
Case Studies
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry found that related imidazole compounds demonstrated potent activity against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .
- Evaluation of Anticancer Effects :
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:
Properties
IUPAC Name |
(Z)-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-4-21-16-18-11-14(19(16)2)9-13(10-17)12-5-7-15(20-3)8-6-12/h5-9,11H,4H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUTWQPBJCVGIX-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C)C=C(C#N)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC=C(N1C)/C=C(\C#N)/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.